molecular formula C23H32N8O7 B13397776 pGlu-Pro-Arg-MNA

pGlu-Pro-Arg-MNA

Cat. No.: B13397776
M. Wt: 532.5 g/mol
InChI Key: PWEMRMLJCWKESY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

pGlu-Pro-Arg-MNA undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.

Common reagents and conditions used in these reactions include DMSO, PEG, and various acids and bases to facilitate the reactions. The major products formed from these reactions are typically derivatives of the original compound, modified to enhance or alter its biochemical properties .

Scientific Research Applications

pGlu-Pro-Arg-MNA has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of pGlu-Pro-Arg-MNA involves its role as a chromogenic substrate. When used in assays, it interacts with specific enzymes, leading to a color change that can be measured photometrically. This interaction helps in quantifying enzyme activity, particularly protein C activity, which is essential in blood coagulation pathways .

Comparison with Similar Compounds

pGlu-Pro-Arg-MNA is unique due to its specific chromogenic properties and its application in measuring protein C activity. Similar compounds include:

This compound stands out due to its specific interaction with protein C and its utility in photometric assays, making it a valuable tool in biochemical and medical research.

Properties

Molecular Formula

C23H32N8O7

Molecular Weight

532.5 g/mol

IUPAC Name

N-[5-(diaminomethylideneamino)-1-(2-methoxy-4-nitroanilino)-1-oxopentan-2-yl]-1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C23H32N8O7/c1-38-18-12-13(31(36)37)6-7-14(18)28-20(33)15(4-2-10-26-23(24)25)29-21(34)17-5-3-11-30(17)22(35)16-8-9-19(32)27-16/h6-7,12,15-17H,2-5,8-11H2,1H3,(H,27,32)(H,28,33)(H,29,34)(H4,24,25,26)

InChI Key

PWEMRMLJCWKESY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C3CCC(=O)N3

Origin of Product

United States

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